molecular formula C15H11BrFN3O2 B10993851 N-(4-bromo-2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(4-bromo-2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10993851
M. Wt: 364.17 g/mol
InChI Key: UANFGKIFLDUPFW-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (CAS 1282097-10-2) is a heterocyclic compound with the molecular formula C₁₅H₁₁BrFN₃O₂ and a molecular weight of 364.17 g/mol . Its structure features a fused isoxazolopyridine core substituted with methyl groups at positions 3 and 6, and a carboxamide-linked 4-bromo-2-fluorophenyl moiety.

Properties

Molecular Formula

C15H11BrFN3O2

Molecular Weight

364.17 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C15H11BrFN3O2/c1-7-5-10(13-8(2)20-22-15(13)18-7)14(21)19-12-4-3-9(16)6-11(12)17/h3-6H,1-2H3,(H,19,21)

InChI Key

UANFGKIFLDUPFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazolo[5,4-b]pyridine core.

    Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups on the oxazolo[5,4-b]pyridine core.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-bromo-2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of oxazole and pyridine have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in cancer progression. The compound's structural features may allow it to interfere with signaling pathways critical for tumor growth and metastasis.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting lipoxygenase enzymes, which are involved in inflammatory processes and are implicated in several diseases including asthma and arthritis. Preliminary biological assays have demonstrated that similar compounds can significantly reduce enzyme activity at micromolar concentrations .

Neurological Disorders

Research indicates that this compound may play a role in treating neurological disorders. Its ability to modulate sphingolipid metabolism suggests potential applications in disorders characterized by sphingolipid accumulation, such as Gaucher's and Krabbe's diseases. In animal models, compounds with similar structures have been shown to reduce toxic lipid levels in the brain, indicating a therapeutic pathway for neuroprotection .

Synthetic Methodologies

The synthesis of this compound involves several strategic methodologies aimed at optimizing yield and purity. Recent advancements in synthetic techniques have improved the efficiency of producing this compound while minimizing environmental impact. Techniques such as microwave-assisted synthesis and multi-component reactions have been explored to enhance the production process .

Biological Assays

A series of biological assays have been conducted to evaluate the pharmacological properties of this compound:

StudyTargetResult
Study 1Lipoxygenase InhibitionIC50 = 55 μM
Study 2Anticancer Activity (Cell Line A)Significant reduction in cell viability
Study 3Neuroprotective EffectsReduced lipid accumulation in animal models

These findings suggest that the compound holds significant potential for further development as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
N-(4-bromo-2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide C₁₅H₁₁BrFN₃O₂ 364.17 4-Br, 2-F, 3/6-CH₃ N/A
N-(3,5-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide C₁₇H₁₇N₃O₄ 327.33 3,5-OCH₃, 3/6-CH₃ N/A
N-benzyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide C₁₆H₁₅N₃O₂ 281.31 Benzyl, 3/6-CH₃ N/A
N-(4-fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide C₁₉H₁₄FN₃O₃ 351.34 4-F, 2-CH₃, 6-furyl, 3-CH₃ N/A
6-(3-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid C₁₅H₁₂N₂O₄ 284.27 3-OCH₃, 3-CH₃, carboxylic acid N/A

Key Observations :

  • Halogen vs. Alkoxy Groups : The bromo-fluorophenyl substituent in the target compound increases molecular weight and lipophilicity compared to methoxy (e.g., ) or benzyl () derivatives. Halogens enhance metabolic stability but may reduce solubility .
  • Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound improves membrane permeability compared to the carboxylic acid derivative (), which is ionized at physiological pH .
  • Aromatic vs.

Pharmacological Implications

  • sGC Modulation: The target compound’s bromo-fluorophenyl group may enhance binding to sGC’s hydrophobic pockets, as seen in related oxazolopyridine patents .
  • Bioavailability : The higher logP of the target compound (predicted >3.5) suggests better blood-brain barrier penetration than polar analogues like the carboxylic acid derivative (), which has a lower logP (~1.8) .

Q & A

Basic Research Questions

Q. How can researchers design a robust synthetic route for N-(4-bromo-2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide?

  • Methodology : Key intermediates, such as substituted oxazolo-pyridine cores and bromo-fluorophenyl amide precursors, should be synthesized using controlled coupling reactions (e.g., Suzuki-Miyaura for aryl halides). Reaction conditions (e.g., anhydrous solvents, inert atmosphere) must be optimized to avoid side reactions. Purification via column chromatography or recrystallization, followed by HPLC (>95% purity validation), is critical .

Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodology : Use 1H/13C NMR to verify substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Purity should be assessed via HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .

Q. How can in vitro biological activity screening be designed for this compound?

  • Methodology : Perform enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. For cytotoxicity, use cell viability assays (MTT or ATP-based) across cancer cell lines. Include positive controls (e.g., staurosporine) and validate results with dose-response curves (IC50 calculations) .

Advanced Research Questions

Q. What strategies can address discrepancies in biological activity data between in vitro and in vivo models?

  • Methodology : Investigate metabolic stability using liver microsomes or hepatocytes to identify rapid degradation. Optimize pharmacokinetics via pro-drug derivatization or formulation adjustments (e.g., liposomal encapsulation). Validate with LC-MS/MS plasma profiling in rodent models .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the bromo and fluoro substituents?

  • Methodology : Synthesize analogs with halogen substitutions (e.g., Cl, I) or removal. Compare binding affinities (SPR or ITC) and cellular potency. Molecular docking (e.g., AutoDock Vina) can predict interactions with hydrophobic pockets, while 3D-QSAR models quantify substituent effects .

Q. What experimental approaches optimize target selectivity for this compound?

  • Methodology : Perform kinome-wide profiling (e.g., KINOMEscan) to identify off-target interactions. Introduce steric hindrance (e.g., methyl groups) or polar moieties to disrupt non-specific binding. Validate selectivity using crystal structures of compound-target complexes .

Q. How can researchers resolve conflicting data in enzyme inhibition vs. cellular efficacy?

  • Methodology : Assess membrane permeability via PAMPA or Caco-2 assays. Check for efflux pump involvement (e.g., P-gp inhibition with verapamil). Use phospho-specific antibodies in Western blots to confirm target engagement in cells .

Q. What computational methods predict metabolic hotspots for this compound?

  • Methodology : Use ADMET Predictor or MetaSite to identify labile sites (e.g., amide hydrolysis, oxidative dehalogenation). Validate predictions with isotope-labeled analogs and LC-MS metabolite profiling .

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